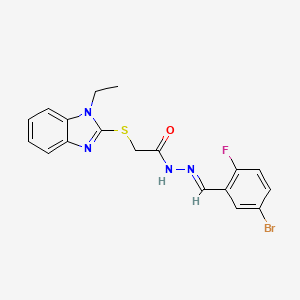
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by the presence of a thiazole ring fused to a benzimidazole ring, with a methylene bridge connecting the 3-hydroxyphenyl group to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the condensation of 3-hydroxybenzaldehyde with thiazolobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiazolobenzimidazoles.
科学研究应用
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in drug development. It has shown promise in preclinical studies as a potential candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular signaling pathways, affecting processes such as apoptosis, cell cycle regulation, and immune response.
相似化合物的比较
Similar Compounds
Thiazolobenzimidazole: A parent compound with a similar core structure but lacking the 3-hydroxyphenylmethylene group.
Benzimidazole: A simpler compound with a benzimidazole ring but without the thiazole ring and the 3-hydroxyphenylmethylene group.
Thiazole: A basic thiazole ring structure without the benzimidazole ring and the 3-hydroxyphenylmethylene group.
Uniqueness
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the presence of both the thiazole and benzimidazole rings, as well as the 3-hydroxyphenylmethylene group
属性
CAS 编号 |
41776-83-4 |
|---|---|
分子式 |
C16H10N2O2S |
分子量 |
294.3 g/mol |
IUPAC 名称 |
(2E)-2-[(3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9+ |
InChI 键 |
PHLFMNFVQWJNBR-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)O)/S3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-{1-[(2-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11676175.png)
![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676178.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676181.png)
![2-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11676192.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)


![3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676228.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11676236.png)
![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676251.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676255.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11676264.png)
![3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676276.png)
